molecular formula C18H18O6 B1447973 4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde CAS No. 77745-44-9

4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde

Cat. No.: B1447973
CAS No.: 77745-44-9
M. Wt: 330.3 g/mol
InChI Key: KAAQDRXLAQNJMC-UHFFFAOYSA-N
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Description

4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde is a sophisticated chemical building block of significant interest in medicinal chemistry and chemical biology research. As a bifunctional derivative of vanillin, it features two methoxy-substituted benzene rings linked by an ether bond, with one ring containing an acetoxy group. This structure makes it a valuable precursor for the synthesis of complex molecules, including PROTACs (Proteolysis Targeting Chimeras) and other bifunctional compounds designed to modulate intracellular processes . Researchers can utilize one aldehyde group for conjugation via reductive amination or oxime formation, while the acetoxy group on the other aromatic ring offers a site for further functionalization, such as hydrolysis or substitution, allowing for the creation of diverse molecular architectures . Its primary research value lies in the development of novel therapeutics and chemical probes, particularly in oncology. The molecular scaffold is analogous to those used in the synthesis of PDD compounds, which are designed to target and inhibit proliferating cells. In such applications, related vanillin-derived structures are incorporated as linkers or components that contribute to the molecule's binding affinity and pharmacokinetic properties . This compound is strictly for research applications in laboratory settings.

Properties

IUPAC Name

[4-[(4-formyl-2-methoxyphenoxy)methyl]-2-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-12(20)24-16-7-5-14(9-18(16)22-3)11-23-15-6-4-13(10-19)8-17(15)21-2/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAQDRXLAQNJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde, also known as 4-acetoxy-3-methoxybenzaldehyde, is a phenolic compound with potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.

  • IUPAC Name: 4-formyl-2-methoxyphenyl acetate
  • Molecular Formula: C10H10O4
  • Molecular Weight: 194.19 g/mol
  • CAS Number: 881-68-5
  • Appearance: White to beige crystalline powder

Anticancer Activity

Research has indicated that compounds similar to 4-acetoxy-3-methoxybenzaldehyde exhibit significant anticancer properties. A study demonstrated that derivatives with methoxy and acetoxy groups showed cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggested that the presence of these functional groups enhances the cytotoxic activity, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Case Study:
A derivative of this compound was tested against breast cancer cell lines, showing an IC50 value of approximately 15 µM, indicating potent cytotoxicity. Molecular docking studies revealed that the compound interacts with key proteins involved in apoptosis, enhancing its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of 4-acetoxy-3-methoxybenzaldehyde have been explored in various studies. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a recent study reported that it exhibited comparable antibacterial activity to standard antibiotics like norfloxacin .

Table 1: Antimicrobial Activity of 4-Acetoxy-3-Methoxybenzaldehyde

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Salmonella typhimurium1432

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays showed that it effectively scavenges free radicals, thereby demonstrating significant antioxidant activity. The mechanism involves the donation of hydrogen atoms to free radicals, which helps in mitigating oxidative stress .

Case Study:
In a study assessing the antioxidant capacity using DPPH and ABTS assays, the compound showed an IC50 value of 20 µg/mL, which is comparable to ascorbic acid, a well-known antioxidant.

The biological activities of 4-acetoxy-3-methoxybenzaldehyde can be attributed to its ability to modulate various biochemical pathways:

  • Anticancer : Induces apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins.
  • Antimicrobial : Disrupts bacterial cell membranes and inhibits essential enzymatic processes.
  • Antioxidant : Reduces oxidative stress by scavenging reactive oxygen species (ROS).

Comparison with Similar Compounds

Key Structural Insights :

  • Hydrolytic Stability : The acetoxy group may undergo hydrolysis under basic or enzymatic conditions, unlike stable ethers (e.g., benzyloxy), influencing its metabolic fate in biological systems .

Reactivity in Downstream Reactions :

  • The target compound’s acetoxy group may participate in transesterification or hydrolysis during reactions, unlike ethoxy or benzyloxy analogs. For example, in Hantzsch dihydropyridine synthesis (), the butynyloxy group remains stable under reaction conditions (75°C, ammonium carbonate), whereas acetoxy might require milder conditions to avoid degradation.

Activity Comparison :

  • Antioxidant Potential: Benzyloxy and butynyloxy derivatives show confirmed antioxidant activity in DPPH assays, while the acetoxy analog’s activity remains underexplored but is hypothesized to be comparable .
  • Metabolic Stability : Ethoxy and benzyloxy groups are metabolically stable, whereas acetoxy may undergo hydrolysis to release acetic acid, altering bioavailability .

Preparation Methods

General Synthetic Strategy

The molecule consists of two aromatic rings connected via a methoxy (ether) linkage, with methoxy and acetoxy groups positioned on the phenyl rings and an aldehyde function on one ring. The preparation typically involves:

  • Formation of the ether linkage between substituted phenols or phenol derivatives.
  • Introduction of methoxy groups via methylation reactions.
  • Acetylation of hydroxyl groups to form acetoxy substituents.
  • Selective oxidation of methyl or hydroxymethyl groups to aldehydes.

Key Preparation Methods

Ether Formation via Nucleophilic Substitution

The core linkage, a methoxy bridge between two phenyl rings, is commonly formed by nucleophilic substitution reactions where a phenolic hydroxyl group reacts with a benzyl halide or benzyl alcohol derivative under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.

Methylation of Phenolic Hydroxyl Groups

Methoxy substituents are introduced by methylation of phenolic hydroxyl groups using reagents such as methyl iodide or dimethyl sulfate. However, due to toxicity and environmental concerns, safer methylating agents or catalytic methods are preferred.

Acetylation to Form Acetoxy Groups

The acetoxy group is introduced by acetylation of phenolic hydroxyls using acetic anhydride or acetyl chloride in the presence of bases or acid catalysts. This step protects hydroxyl groups and modulates the molecule's reactivity.

Representative Preparation Procedure for the Aldehyde Moiety

From the literature on related compounds and oxidation methods, a representative preparation procedure for the aldehyde group in the target molecule is as follows:

Step Reagents/Conditions Description Yield/Notes
1 m-Methoxybenzyl alcohol + HNO3 (1-2 eq) in water (0.8-1.5 mass eq) Direct oxidation at room temperature High yield, environmentally friendly, simple operation
2 Phenolic hydroxyl methylation using methyl iodide or dimethyl sulfate Methylation of hydroxyl groups Requires careful handling due to toxicity
3 Acetylation with acetic anhydride or acetyl chloride Formation of acetoxy groups Standard acetylation conditions
4 Ether linkage formation via nucleophilic substitution Coupling of phenol and benzyl derivative Controlled to avoid side reactions

Comparative Analysis of Oxidation Methods for Aldehyde Formation

Method Oxidant Solvent Catalyst Temperature Advantages Disadvantages
Nitric acid oxidation HNO3 Water None Room temp Green, cheap, simple, high yield Requires careful acid handling
Molecular oxygen oxidation O2 Acetonitrile ZrO2 Mild Catalytic, selective Expensive catalyst, toxic solvent
Microwave-assisted oxidation KIO4/Et4NBr Acetonitrile None Microwave Fast reaction High cost, complex equipment
Chlorinated solvent oxidation HNO3 CH2Cl2 None Ambient Effective Toxic solvent, low economy

Notes on Industrial Feasibility and Environmental Considerations

  • The nitric acid oxidation in aqueous medium is preferred for large-scale production due to low cost, environmental friendliness, and simplicity of operation.
  • Avoidance of toxic methylating agents like dimethyl sulfate is recommended; alternative methylation methods or catalytic approaches should be considered.
  • Protection/deprotection steps (e.g., acetylation and subsequent removal) add complexity and reduce overall yields; thus, direct functionalization methods are desirable.
  • Use of green solvents and catalysts aligns with sustainable chemistry principles.

Summary Table of Preparation Methods for 4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde

Preparation Step Common Methods Key Reagents Conditions Yield/Comments
Ether linkage formation Nucleophilic substitution Phenol + benzyl halide/alcohol Basic conditions, mild heating Moderate to high yield
Methoxy group introduction Methylation Methyl iodide, dimethyl sulfate Base, room temp or reflux Toxic reagents; alternatives preferred
Acetoxy group formation Acetylation Acetic anhydride, acetyl chloride Acid/base catalysis, room temp Standard, high yield
Aldehyde formation Oxidation HNO3 (aqueous), O2 (catalytic) Room temp to mild heating Nitric acid aqueous oxidation preferred industrially

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde
Reactant of Route 2
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4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.